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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

Cat. No.: B183466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies

used to elucidate the structure of 4-morpholinebutanenitrile. The information presented herein is

crucial for researchers involved in the synthesis, characterization, and application of morpholine-

containing compounds in drug discovery and development.

Compound Identification and Chemical Properties
4-Morpholinebutanenitrile is a bifunctional molecule containing a morpholine ring and a nitrile group,

linked by a butyl chain. Its chemical and physical properties are summarized below.

Property Value Source

IUPAC Name 4-morpholin-4-ylbutanenitrile PubChem[1]

Molecular Formula C₈H₁₄N₂O PubChem[1]

Molecular Weight 154.21 g/mol PubChem[1]

CAS Number 5807-11-4 PubChem[1]

Monoisotopic Mass 154.110613074 Da PubChem[1]
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// Atom nodes

N1 [label="N", pos="0,0!"];

C1 [label="CH₂", pos="-1.2,-0.5!"];

C2 [label="CH₂", pos="-1.2,0.5!"];

O1 [label="O", pos="1.2,0!"];

C3 [label="CH₂", pos="0,-1.2!"];

C4 [label="CH₂", pos="0,1.2!"];

C5 [label="CH₂", pos="-2.4,-0.5!"];

C6 [label="CH₂", pos="-3.6,-0.5!"];

C7 [label="CH₂", pos="-4.8,-0.5!"];

C8 [label="C", pos="-6.0,-0.5!"];

N2 [label="N", pos="-7.2,-0.5!"];

// Bonds

N1 -- C1;

N1 -- C2;

C1 -- C3;

C2 -- C4;

C3 -- O1;

C4 -- O1;

N1 -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- N2 [style=filled, penwidth=2.5, label=" ≡"];

}

Figure 1: Chemical structure of 4-Morpholinebutanenitrile.

Spectroscopic Data for Structural Elucidation
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The structural confirmation of 4-morpholinebutanenitrile is achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.7 t 4H O-(CH₂)₂-N

~2.4 t 4H O-(CH₂)₂-N

~2.35 t 2H N-CH₂-CH₂-CH₂-CN

~1.7 m 2H N-CH₂-CH₂-CH₂-CN

~2.3 t 2H N-CH₂-CH₂-CH₂-CN

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~119 -CN

~67 O-CH₂-

~58 N-CH₂-CH₂-CH₂-CN

~54 -N-(CH₂)₂

~24 N-CH₂-CH₂-CH₂-CN

~16 N-CH₂-CH₂-CH₂-CN

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument

used.

IR spectroscopy is used to identify the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2950-2850 Strong C-H stretch (aliphatic)

2245 Medium C≡N stretch (nitrile)

1115 Strong C-O-C stretch (ether)

1280-1150 Medium C-N stretch (amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the

molecule.

m/z Interpretation

154 [M]⁺, Molecular ion

100 [M - C₃H₄N]⁺, Loss of propionitrile radical

86 [M - C₄H₆N]⁺, Loss of butanenitrile radical

57 [C₄H₉]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Sample Preparation: 5-10 mg of 4-morpholinebutanenitrile is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 3-4 s

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected

using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the

residual solvent peak.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two) with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR

crystal.

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean,

empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify characteristic absorption bands.

Instrumentation: An Agilent 6890 Gas Chromatograph coupled to a 5973 Mass Selective Detector

(or equivalent GC-MS system).

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

GC Conditions:

Injector Temperature: 250°C

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

Data Analysis: The mass spectrum of the GC peak corresponding to 4-morpholinebutanenitrile is

analyzed to identify the molecular ion and major fragment ions.

Synthesis Pathway
A common method for the synthesis of 4-morpholinebutanenitrile involves the cyanoethylation of

morpholine with acrylonitrile, followed by reduction and subsequent reaction with a suitable reagent to

introduce the nitrile group at the 4-position. A more direct approach is the nucleophilic substitution of a

4-halobutanenitrile with morpholine.

Reactants

Reaction Conditions

Product

Morpholine

Base (e.g., K₂CO₃)
Solvent (e.g., Acetonitrile)

Heat

4-Halobutanenitrile
(e.g., 4-Bromobutanenitrile)

4-Morpholinebutanenitrile

Click to download full resolution via product page

Figure 2: A plausible synthesis route for 4-Morpholinebutanenitrile.
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Data Interpretation and Structure Confirmation
The collective spectroscopic data provides unambiguous evidence for the structure of 4-
morpholinebutanenitrile.

Spectroscopic Data

Conclusion

¹H and ¹³C NMR
(Confirms C-H framework and connectivity)

Confirmed Structure:
4-Morpholinebutanenitrile

IR Spectroscopy
(Identifies C≡N, C-O-C, and C-N functional groups)

Mass Spectrometry
(Confirms Molecular Weight and Fragmentation)

Click to download full resolution via product page

Figure 3: Logical workflow for structure confirmation.

IR spectroscopy confirms the presence of the key nitrile (C≡N) and ether (C-O-C) functional groups.

[2][3][4]

Mass spectrometry establishes the correct molecular weight of 154 g/mol .[1]

¹H and ¹³C NMR spectroscopy provides the final and most detailed piece of the puzzle, showing the

exact connectivity of all atoms in the molecule and confirming the presence of the morpholine ring

and the four-carbon chain.[1][5]

The integration values in the ¹H NMR spectrum correspond to the number of protons in each distinct

chemical environment, and the chemical shifts and multiplicities are consistent with the proposed

structure. The number of signals in the ¹³C NMR spectrum matches the number of chemically non-

equivalent carbon atoms.

Safety Information
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4-Morpholinebutanenitrile is classified as harmful if swallowed and causes serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be

worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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